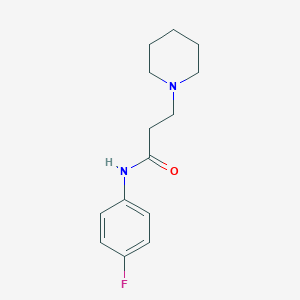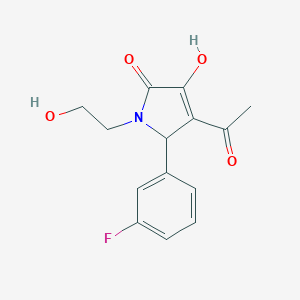
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as DMAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAC is a tetrahydroacridine derivative that has been studied for its ability to act as a cholinesterase inhibitor and its potential to treat neurodegenerative diseases such as Alzheimer's disease.
作用机制
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione exerts its effects by inhibiting the activity of cholinesterase enzymes, which are responsible for breaking down acetylcholine in the brain. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on cholinesterase enzymes, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been found to have antioxidant properties, which can protect neurons from oxidative stress and damage.
实验室实验的优点和局限性
One of the advantages of using 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in lab experiments is its potency as a cholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain and for developing new treatments for Alzheimer's disease. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause liver damage and other adverse effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of research is the development of new this compound derivatives that have improved potency and selectivity as cholinesterase inhibitors. Another area of research is the investigation of the potential neuroprotective effects of this compound and its derivatives. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in the context of long-term use and high doses.
合成方法
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone, followed by a hydrogenation reaction and a cyclization step. The final product is obtained through a purification process that involves recrystallization.
科学研究应用
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its ability to act as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that are used to treat Alzheimer's disease by increasing the levels of acetylcholine in the brain. This compound has been found to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer's disease.
属性
分子式 |
C25H31NO4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-16-22(18(27)12-24)21(15-8-7-14(29-5)9-20(15)30-6)23-17(26-16)11-25(3,4)13-19(23)28/h7-9,21,26H,10-13H2,1-6H3 |
InChI 键 |
XTTZVVZPRCUVQP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



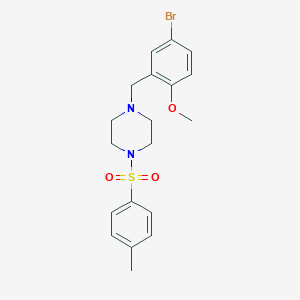
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
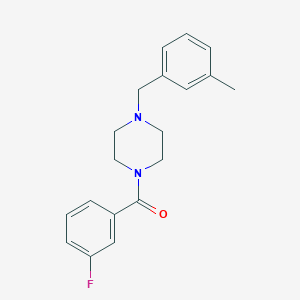
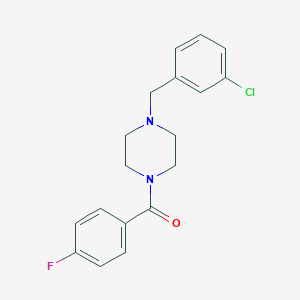
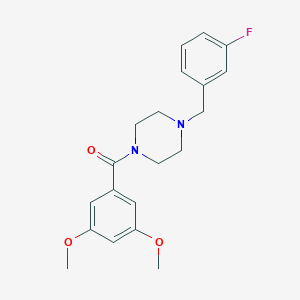

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)

